molecular formula C15H18N4O B2908387 5-Amino-2-phenyl-4-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-2H-pyrazol-3-ol CAS No. 926205-33-6

5-Amino-2-phenyl-4-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-2H-pyrazol-3-ol

Katalognummer: B2908387
CAS-Nummer: 926205-33-6
Molekulargewicht: 270.336
InChI-Schlüssel: SNCNCHGIMYBXFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazole derivative featuring a 4,5,6,7-tetrahydro-3H-azepine ring system attached to the pyrazole core. It is commercially available (Santa Cruz Biotechnology, Catalog #sc-350649) and priced at $334.00 (1 g) and $963.00 (5 g) as of 2025 .

Eigenschaften

IUPAC Name

5-amino-2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c16-14-13(12-9-5-2-6-10-17-12)15(20)19(18-14)11-7-3-1-4-8-11/h1,3-4,7-8,18H,2,5-6,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFQRCUCFNMXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)C2=C(NN(C2=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Amino-2-phenyl-4-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-2H-pyrazol-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Amino-2-phenyl-4-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-2H-pyrazol-3-ol can be represented as follows:

C16H20N4O\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}

This compound features a pyrazole ring fused with an azepine moiety, which contributes to its unique biological properties.

1. Antimicrobial Activity

Research indicates that compounds in the pyrazole family exhibit significant antimicrobial properties. For instance, derivatives similar to 5-amino pyrazoles have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives demonstrated notable inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or function.

2. Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that compounds with similar structures can significantly reduce pro-inflammatory cytokine production .

3. Anticancer Potential

The anticancer activity of 5-Amino-2-phenyl-4-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-2H-pyrazol-3-ol has been explored through various assays. Compounds featuring the pyrazole scaffold have been tested against several cancer cell lines with varying degrees of success. For example, some studies have reported IC50 values indicating moderate to high cytotoxicity against lung (A549) and colon (HCT116) cancer cells . The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

Case Study 1: Synthesis and Antimicrobial Evaluation

In a systematic study focusing on the synthesis of new pyrazole derivatives, researchers evaluated their antimicrobial efficacy using agar diffusion methods. Compounds were tested against S. aureus and E. coli, revealing that certain derivatives exhibited better antimicrobial activity than standard antibiotics like ciprofloxacin . This highlights the therapeutic potential of such compounds in treating bacterial infections.

Case Study 2: Anti-inflammatory Activity Assessment

Another study investigated the anti-inflammatory effects of pyrazole derivatives by measuring the levels of inflammatory markers in treated cells compared to controls. Results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in cells treated with specific pyrazole compounds . This suggests that these compounds could be developed into anti-inflammatory agents.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis; cell cycle arrest

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

The compound shares a 4,5,6,7-tetrahydro-3H-azepine moiety with several synthesized analogs, such as the N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromides . Key differences lie in the heterocyclic core and substituents:

Compound Heterocyclic Core Substituents on Core Additional Functional Groups
Target Pyrazole Compound Pyrazole Phenyl (C6H5) at position 2 -OH at position 3, -NH2 at position 5
N-(4-aryl-thiazol-2-yl) Hydrazine Bromides Thiazole Aryl (e.g., 4-methoxyphenyl) Hydrazine bridge, bromide counterion

Key Observations :

  • The phenyl substituent (vs. methoxy- or chloro-substituted aryl groups in analogs) could alter steric and electronic effects, impacting binding affinity in biological systems .

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, its structural analogs exhibit cardioprotective activity . For example, N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide demonstrated superior efficacy to reference drugs Levocarnitine and Mildronate in reducing smooth muscle contractile response to hypoxia .

Hypothesized Activity of the Target Compound :

  • The presence of the tetrahydro-azepine ring (common in both compounds) may contribute to modulating ion channels or enzymes involved in cardiac function.
  • The pyrazole-OH and -NH2 groups could enhance hydrogen-bonding interactions with biological targets compared to the thiazole-hydrazine system.

Comparison of Feasibility :

  • Thiazole synthesis requires α-haloketones, which are reactive but may pose stability challenges.

Q & A

Q. Basic Research Focus

  • Thin-Layer Chromatography (TLC) : Use toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to monitor reaction progress .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and azepine NH signals (δ 2.5–3.5 ppm) .

Q. Advanced Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₂₁N₅O, calculated 359.17 g/mol) and detects isotopic patterns for chlorine/fluorine substituents .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroazepine ring .

How can researchers evaluate the compound’s biological activity in preclinical models?

Q. Basic Research Focus

  • In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition (IC₅₀ values) or cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa cells) .
  • Binding studies : Use surface plasmon resonance (SPR) to assess affinity for serotonin receptors (5-HT₃/5-HT₄) due to the azepine moiety .

Q. Advanced Research Focus

  • In vivo pharmacokinetics : Measure bioavailability and blood-brain barrier penetration in rodent models using LC-MS/MS quantification .
  • Toxicology : Conduct Ames tests for mutagenicity and acute toxicity studies (LD₅₀) to prioritize lead candidates .

What structural modifications enhance the compound’s pharmacological profile?

Q. Advanced Research Focus

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Cl at phenyl): Increase lipophilicity and target binding (logP > 2.5) .
    • Azepine ring expansion : Replace tetrahydroazepine with a seven-membered ring to improve metabolic stability .
  • Hybrid Derivatives : Conjugation with thiazole or triazole moieties enhances antitumor activity (e.g., IC₅₀ < 10 μM in breast cancer models) .

How should researchers design experiments to assess environmental persistence and ecotoxicity?

Q. Advanced Research Focus

  • Environmental Fate Studies :
    • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and measure degradation half-life .
    • Bioaccumulation : Use zebrafish models to determine bioconcentration factors (BCF) in aquatic ecosystems .
  • Ecotoxicology : Evaluate effects on Daphnia magna (48h LC₅₀) and soil microbiota (ATP luminescence assays) .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Research Focus

  • Meta-Analysis : Compare datasets using standardized assays (e.g., NIH’s PubChem BioAssay) to identify outliers.
  • Structural Confirmation : Re-evaluate purity via HPLC (≥98%) and rule out regioisomeric impurities .
  • Computational Modeling : Perform molecular docking to reconcile divergent binding affinities (e.g., AutoDock Vina) .

What challenges arise in scaling up synthesis for preclinical testing?

Q. Advanced Research Focus

  • Reaction Scalability : Batch reactors vs. continuous flow systems—optimize for heat dissipation to prevent byproduct formation .
  • Cost-Efficiency : Substitute expensive catalysts (e.g., Pd/C) with recyclable alternatives (e.g., Fe₃O₄ nanoparticles) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.